

4-Ethoxypyridin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxypyridin-3-amine**

Cat. No.: **B162072**

[Get Quote](#)

An In-Depth Technical Guide to 4-Ethoxypyridin-3-amine

Introduction: **4-Ethoxypyridin-3-amine**, also known as 3-Amino-4-ethoxypyridine, is a substituted aminopyridine compound. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and spectroscopic profile of **4-Ethoxypyridin-3-amine**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The molecular structure of **4-Ethoxypyridin-3-amine** consists of a pyridine ring substituted with an amino group at position 3 and an ethoxy group at position 4.

Caption: 2D structure of **4-Ethoxypyridin-3-amine**.

Table 1: Chemical Identifiers

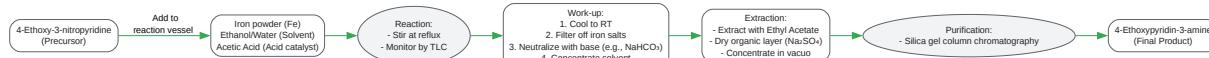
Identifier	Value	Reference
IUPAC Name	4-ethoxypyridin-3-amine	[1]
Synonyms	3-Amino-4-ethoxypyridine, 4-Ethoxy-3-aminopyridine	[1] [2]
CAS Number	1633-43-8	[2] [3] [4]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1] [3]
Molecular Weight	138.17 g/mol	[1] [3]
SMILES	CCOC1=C(C=NC=C1)N	[1]
InChI	InChI=1S/C7H10N2O/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3	[1] [3]

| InChIKey | XHEMFRKTOJUJJX-UHFFFAOYSA-N |[\[1\]](#)[\[3\]](#) |

Physicochemical Properties

The physicochemical properties of **4-Ethoxypyridin-3-amine** are summarized below. Note that several values are based on computational predictions due to the limited availability of experimental data in published literature.

Table 2: Physicochemical Data


Property	Value	Notes	Reference
Appearance	Light yellow to brown Solid-Liquid Mixture	Experimental	[4]
Boiling Point	281.0 ± 20.0 °C	Predicted	[4]
Density	1.101 ± 0.06 g/cm ³	Predicted	[1] [4]
pKa	7.47 ± 0.18	Predicted	[4]

| Storage | Room temperature, inert atmosphere, keep in dark place | - | [4] |

Experimental Protocols

Synthesis of 4-Ethoxypyridin-3-amine

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. **4-Ethoxypyridin-3-amine** can be prepared via the chemical reduction of its precursor, 4-Ethoxy-3-nitropyridine.[5][6] The following protocol is adapted from general procedures for the reduction of nitropyridines using iron in an acidic medium.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Ethoxypyridin-3-amine**.

Detailed Method:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Ethoxy-3-nitropyridine (1.0 eq).[5][6] Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
- Addition of Reagents: To the stirred solution, add iron powder (e.g., 3-5 eq) followed by the dropwise addition of glacial acetic acid (e.g., 0.1-0.2 eq) to catalyze the reaction.
- Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting nitro compound is consumed.
- Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
- Neutralization and Extraction: Combine the filtrates and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Remove

the ethanol under reduced pressure. Extract the resulting aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude material by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the pure **4-Ethoxypyridin-3-amine**.

Spectroscopic Profile

While specific experimental spectra for **4-Ethoxypyridin-3-amine** are not readily available, its profile can be predicted based on its structure and general spectroscopic principles for aromatic primary amines.[\[8\]](#)[\[9\]](#)[\[10\]](#)

¹H NMR Spectroscopy (Expected):

- Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the pyridine ring at positions 2, 5, and 6. The specific chemical shifts and coupling patterns will be influenced by the electron-donating effects of the amino and ethoxy groups.
- Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. The chemical shift can vary with solvent and concentration and the signal will disappear upon D₂O exchange.
- Ethoxy Protons (-OCH₂CH₃): A quartet corresponding to the methylene (-OCH₂) protons is expected around 4.0-4.3 ppm, and a triplet for the methyl (-CH₃) protons is expected around 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Expected):

- The spectrum should show 7 distinct signals.
- Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the nitrogen and oxygen (C3 and C4) will be significantly

affected.

- **Aliphatic Carbons:** Two signals are expected in the aliphatic region: the methylene carbon (-OCH₂) around 60-70 ppm and the methyl carbon (-CH₃) around 14-16 ppm.

Infrared (IR) Spectroscopy (Expected):

- **N-H Stretching:** As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9]
- **C-H Stretching:** Signals for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.
- **N-H Bending (Scissoring):** A strong absorption is characteristic of primary amines in the 1580-1650 cm⁻¹ region.[9]
- **C-O Stretching:** A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.
- **C-N Stretching:** For aromatic amines, a C-N stretching band is typically observed between 1250-1335 cm⁻¹.[9]

Mass Spectrometry (Expected):

- The molecular ion peak (M⁺) would be observed at m/z = 138. According to the nitrogen rule, an odd molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case).

Safety and Handling

4-Ethoxypyridin-3-amine should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Information

Category	Information	Reference
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[3]
GHS Precautionary Statements	<p>P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.</p>	[3]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection.	[11]
Handling	Use in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.	[12]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere.	[4]
First Aid (Eyes)	Rinse with pure water for at least 15 minutes and consult a doctor.	[12]
First Aid (Skin)	Take off contaminated clothing immediately. Wash off with	[12]

Category	Information	Reference
	soap and plenty of water. Consult a doctor.	
First Aid (Ingestion)	Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.	[12]

| First Aid (Inhalation) | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [12] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 4-Ethoxy-3-nitropyridine | C7H8N2O3 | CID 356305 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. mdpi.org [mdpi.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. 4-ETHOXYPYRIDIN-2-AMINE | CAS 52311-20-3 [matrix-fine-chemicals.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]

- To cite this document: BenchChem. [4-Ethoxypyridin-3-amine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b162072#4-ethoxypyridin-3-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b162072#4-ethoxypyridin-3-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com